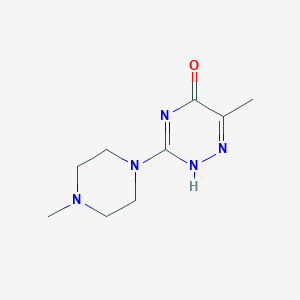
2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole is a benzimidazole derivative that has gained attention for its potential use in scientific research. It is a synthetic compound that can be obtained through a specific synthesis method, and its mechanism of action and physiological effects have been studied in various lab experiments.
作用機序
The mechanism of action of 2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole involves its binding to specific GPCRs. Upon binding, the compound induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The exact mechanism of action may vary depending on the specific GPCR targeted by the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole have been studied in various lab experiments. The compound has been shown to have an effect on various physiological processes such as blood pressure regulation, insulin secretion, and immune response. Additionally, it has been shown to have an effect on the activity of certain enzymes and ion channels.
実験室実験の利点と制限
One of the advantages of using 2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole in lab experiments is its selectivity towards certain GPCRs. This makes it a potential candidate for drug discovery and development. However, the compound may have limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for the research on 2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole. One of the directions is to further study its mechanism of action and its effect on specific GPCRs. Additionally, the compound can be studied for its potential use in the treatment of various diseases such as hypertension, diabetes, and cancer. Furthermore, the synthesis method can be optimized to obtain a higher yield of the product, and its solubility and stability can be improved for better efficacy in lab experiments.
合成法
The synthesis of 2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole involves the reaction of 1-(1-azepanylmethyl)-2-isopentylbenzimidazole with a suitable reagent. One of the commonly used reagents is sodium hydride, which reacts with the starting material to form the final product. The synthesis method has been optimized to obtain a high yield of the product, and the purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole has been studied for its potential use in various scientific research applications. One of the primary applications is as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in various physiological processes, and their dysfunction is associated with several diseases. 2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole has been shown to selectively bind to certain GPCRs, making it a potential candidate for drug discovery and development.
特性
製品名 |
2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole |
|---|---|
分子式 |
C19H29N3 |
分子量 |
299.5 g/mol |
IUPAC名 |
2-(azepan-1-ylmethyl)-1-(3-methylbutyl)benzimidazole |
InChI |
InChI=1S/C19H29N3/c1-16(2)11-14-22-18-10-6-5-9-17(18)20-19(22)15-21-12-7-3-4-8-13-21/h5-6,9-10,16H,3-4,7-8,11-15H2,1-2H3 |
InChIキー |
QJTDGLZBJUWYBL-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CN3CCCCCC3 |
正規SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CN3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)
![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)

![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)


![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)

![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)
![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)